N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide is an organic compound featuring a trifluoromethyl group, which is often introduced to enhance the bioactivity and metabolic stability of pharmaceuticals. This compound's structure comprises several functional groups that can participate in diverse chemical reactions, making it valuable in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide typically involves the following steps:
- Formation of 3-chloro-5-(trifluoromethyl)-2-pyridinol::
Conditions: Use of strong base such as sodium hydroxide under reflux conditions.
- Etherification::
The resulting pyridinol compound is then etherified with 2-chloroethylamine to form N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)amine.
Conditions: Heating in the presence of a suitable solvent like dimethylformamide and a base such as potassium carbonate.
- Acetamide Formation::
The amine compound undergoes acylation with 2-phenylacetyl chloride to yield the final product.
Conditions: Anhydrous environment and the presence of a catalyst such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up with continuous flow reactors, ensuring the precise control of reaction parameters. The processes are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
- Oxidation::
The compound can undergo oxidation at the amide functional group.
Reagents: Potassium permanganate or chromium trioxide.
- Reduction::
Reduction of the nitro groups to amine using reagents like hydrogen gas with palladium on carbon.
- Substitution::
Halogen atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Reagents: Strong nucleophiles in the presence of a base.
Major Products
- Oxidation Products::
N-oxide derivatives at the pyridine ring.
- Reduction Products::
N-(2-{[3-amino-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide.
- Substitution Products::
Various substituted amines or thiols replacing the chlorine atom on the pyridine ring.
Scientific Research Applications
Chemistry
Biology
Medicine
In the field of medicine, its stability and bioactivity make it a candidate for drug development, especially in targeting specific receptors or enzymes in various diseases.
Industry
Industrially, the compound's derivatives can be used in creating agrochemicals, such as herbicides or insecticides, due to their ability to interact with biological systems.
Mechanism of Action
Molecular Targets
The compound exerts its effects primarily by interacting with specific enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and stability in biological systems.
Pathways Involved
By inhibiting or modulating enzymatic activity, the compound can affect various metabolic pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide::
A bromine variant with similar bioactivity.
- N-(2-{[3-fluoro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide::
A fluorine variant which may have different binding affinities.
Uniqueness
The uniqueness of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide lies in its specific structural arrangement, which offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
This compound is a versatile compound with significant potential across multiple fields. Its unique structure, preparation methods, and wide range of applications highlight its importance in scientific research and industrial use.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-13-9-12(16(18,19)20)10-22-15(13)24-7-6-21-14(23)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWJMRJPNYKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.